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molecular formula C7H7BrFNO2S B2557107 N-(4-bromo-2-fluorophenyl)methanesulfonamide CAS No. 549490-15-5

N-(4-bromo-2-fluorophenyl)methanesulfonamide

Cat. No. B2557107
M. Wt: 268.1
InChI Key: WKPHSMWPSVEOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008301B2

Procedure details

Procedure MM: To a stirring solution of 4-bromo-2-fluoroaniline (1.0 mmol) in 3:1 dichloromethane/pyridine, add methanesulfonyl chloride (1.5 mmol) and stir at room temperature for 18 hours. After this time, wash the reaction with 1N hydrochloric acid while extracting with dichloromethane. Purify the title compound via radial chromatography eluting with ethyl acetate and hexane.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Name
dichloromethane pyridine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=1.[CH3:10][S:11](Cl)(=[O:13])=[O:12]>ClCCl.N1C=CC=CC=1>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][S:11]([CH3:10])(=[O:13])=[O:12])=[C:4]([F:9])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)F
Name
Quantity
1.5 mmol
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
dichloromethane pyridine
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After this time, wash
CUSTOM
Type
CUSTOM
Details
the reaction with 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
while extracting with dichloromethane
CUSTOM
Type
CUSTOM
Details
Purify the title compound via radial chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrC1=CC(=C(C=C1)NS(=O)(=O)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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